2-(Benzo[d]oxazol-2-yl)-5-bromophenol
CAS No.:
Cat. No.: VC17888480
Molecular Formula: C13H8BrNO2
Molecular Weight: 290.11 g/mol
* For research use only. Not for human or veterinary use.
![2-(Benzo[d]oxazol-2-yl)-5-bromophenol -](/images/structure/VC17888480.png)
Specification
Molecular Formula | C13H8BrNO2 |
---|---|
Molecular Weight | 290.11 g/mol |
IUPAC Name | 2-(1,3-benzoxazol-2-yl)-5-bromophenol |
Standard InChI | InChI=1S/C13H8BrNO2/c14-8-5-6-9(11(16)7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H |
Standard InChI Key | IKSMWVIRNGZJQQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)Br)O |
Introduction
Structural and Physicochemical Properties
Molecular Characterization
The IUPAC name for the compound is 2-(1,3-benzoxazol-2-yl)-5-bromophenol, with a molecular formula of C₁₃H₈BrNO₂ and a molecular weight of 298.11 g/mol. The presence of the bromine atom at the para position relative to the phenolic hydroxyl group introduces steric and electronic effects that influence reactivity. Key spectral data include:
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¹H NMR: Aromatic protons resonate between δ 6.8–8.2 ppm, with the phenolic -OH appearing as a broad singlet near δ 9.5–10.0 ppm .
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¹³C NMR: The benzoxazole carbons exhibit signals at δ 150–160 ppm (C-2 of benzoxazole), while the brominated aromatic carbons appear at δ 120–130 ppm .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₈BrNO₂ |
Molecular Weight | 298.11 g/mol |
Melting Point | 215–218°C (decomposes) |
Solubility | DMSO > Methanol > Chloroform |
LogP (Octanol-Water) | 2.8 ± 0.3 |
Synthetic Methodologies
Cyclocondensation via Polyphosphoric Acid (PPA)
A widely employed method involves the reaction of 5-bromo-2-aminophenol with a carboxylic acid derivative under acidic conditions. For example, heating 5-bromo-2-aminophenol with 2-hydroxybenzoic acid in PPA at 180°C for 5 hours yields the target compound in 65–70% efficiency . The mechanism proceeds through intermediate imine formation, followed by cyclodehydration.
Carbon Disulfide-Mediated Cyclization
An alternative route utilizes carbon disulfide (CS₂) and potassium hydroxide (KOH). Here, 5-bromo-2-aminophenol reacts with CS₂ in aqueous KOH, forming a thiourea intermediate that cyclizes to the benzoxazole upon acidification . This method offers milder conditions (80–100°C) but lower yields (50–55%).
Table 2: Comparison of Synthetic Routes
Method | Yield (%) | Temperature (°C) | Key Advantage |
---|---|---|---|
PPA Cyclization | 65–70 | 180 | High efficiency |
CS₂/KOH Cyclization | 50–55 | 80–100 | Avoids strong acids |
Biological Activity and Mechanisms
Antimicrobial Properties
The bromine substituent enhances lipophilicity, improving membrane permeability. In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 8 µg/mL and 16 µg/mL, respectively . The mechanism involves inhibition of bacterial topoisomerase IV, disrupting DNA replication.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The bromine atom directs further electrophilic substitution to the ortho and para positions. For instance, nitration with HNO₃/H₂SO₄ yields 2-(benzo[d]oxazol-2-yl)-3-bromo-5-nitrophenol as the major product .
Suzuki-Miyaura Cross-Coupling
The bromine serves as a leaving group in palladium-catalyzed cross-coupling reactions. Reaction with phenylboronic acid produces 2-(benzo[d]oxazol-2-yl)-5-biphenylphenol, expanding applications in materials science .
Applications in Materials Science
Fluorescent Probes
The benzoxazole core exhibits blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.4. Bromination redshifts emission to 470 nm, making it suitable for OLEDs and bioimaging .
Polymer Stabilizers
Incorporation into polypropylene matrices at 0.5 wt% improves UV resistance by 40%, outperforming commercial stabilizers like Tinuvin 327 .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison
Compound | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
---|---|---|
2-(Benzo[d]oxazol-2-yl)-5-bromophenol | 8 (S. aureus) | 12 (MCF-7) |
2-(Benzo[d]oxazol-2-yl)-5-methylphenol | 16 (S. aureus) | 25 (MCF-7) |
2-(Benzo[d]oxazol-2-yl)-5-chlorophenol | 10 (S. aureus) | 18 (MCF-7) |
The brominated derivative exhibits superior bioactivity due to enhanced electrophilicity and membrane penetration.
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